



Application Notes and Protocols: TR-FRET Assay for Determining GSK046 Binding Affinity

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Introduction

GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are crucial epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4] The development of domain-selective inhibitors like **GSK046** is critical for dissecting the specific biological functions of BD1 and BD2 and for creating more targeted therapeutics with potentially improved safety profiles.[3][5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in drug discovery for its high sensitivity, low background, and suitability for high-throughput screening.[6][7][8] The technology combines the principles of FRET with the long-lifetime fluorescence of lanthanide donors (e.g., Terbium or Europium), allowing for a time delay between excitation and signal detection.[9][10] This delay effectively eliminates interference from short-lived background fluorescence, resulting in an excellent signal-to-noise ratio.[8][9] This document provides a detailed protocol for a competitive binding TR-FRET assay to determine the binding affinity (IC50) of **GSK046** to its target BET bromodomains.

Signaling Pathway and Mechanism of Action

BET proteins play a key role in transcriptional activation. Their tandem bromodomains, BD1 and BD2, recognize and bind to acetylated lysine (Kac) residues on histone tails and

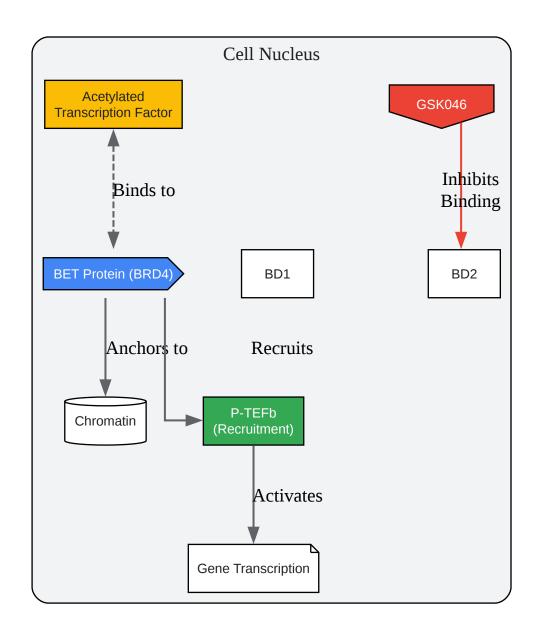


Methodological & Application

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transcription factors.[4] This interaction anchors the BET protein to chromatin, facilitating the recruitment of the transcriptional machinery to gene promoters and enhancers, leading to gene expression.[4] **GSK046** selectively binds to the BD2 domain, competitively inhibiting its interaction with acetylated proteins. This disrupts the recruitment of transcription factors and subsequent gene activation, a mechanism particularly relevant in immuno-inflammatory responses.[1][4]







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